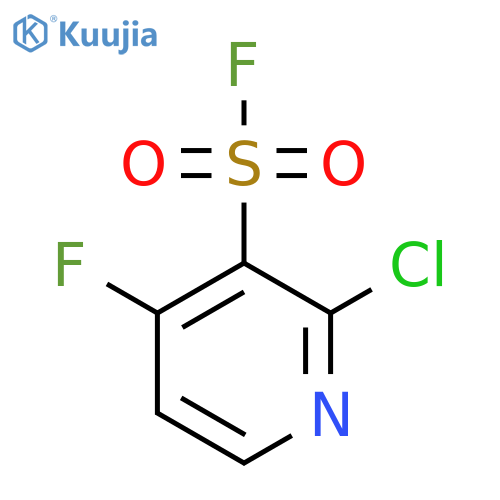

Cas no 2138265-80-0 (2-Chloro-4-fluoropyridine-3-sulfonyl fluoride)

2-Chloro-4-fluoropyridine-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-fluoropyridine-3-sulfonyl fluoride

- 2138265-80-0

- EN300-728092

- 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride

-

- インチ: 1S/C5H2ClF2NO2S/c6-5-4(12(8,10)11)3(7)1-2-9-5/h1-2H

- InChIKey: FAJBOLUYUOCOEC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=CN=1)F)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 212.9462835g/mol

- どういたいしつりょう: 212.9462835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 55.4Ų

2-Chloro-4-fluoropyridine-3-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728092-0.5g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 0.5g |

$726.0 | 2025-03-11 | |

| Enamine | EN300-728092-5.0g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 5.0g |

$2193.0 | 2025-03-11 | |

| Enamine | EN300-728092-0.05g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 0.05g |

$636.0 | 2025-03-11 | |

| Enamine | EN300-728092-0.25g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 0.25g |

$696.0 | 2025-03-11 | |

| Enamine | EN300-728092-2.5g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 2.5g |

$1483.0 | 2025-03-11 | |

| Enamine | EN300-728092-1.0g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 1.0g |

$757.0 | 2025-03-11 | |

| Enamine | EN300-728092-0.1g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 0.1g |

$666.0 | 2025-03-11 | |

| Enamine | EN300-728092-10.0g |

2-chloro-4-fluoropyridine-3-sulfonyl fluoride |

2138265-80-0 | 95.0% | 10.0g |

$3254.0 | 2025-03-11 |

2-Chloro-4-fluoropyridine-3-sulfonyl fluoride 関連文献

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

2-Chloro-4-fluoropyridine-3-sulfonyl fluorideに関する追加情報

Introduction to 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride (CAS No. 2138265-80-0)

2-Chloro-4-fluoropyridine-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138265-80-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonyl fluoride class, a group of molecules widely recognized for their utility in medicinal chemistry due to their ability to serve as key intermediates in the synthesis of biologically active agents.

The structural features of 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride make it a particularly valuable precursor in the development of novel drugs. The presence of both chloro and fluoro substituents on the pyridine ring enhances its reactivity, allowing for diverse chemical transformations that can be exploited in synthetic pathways. Specifically, the sulfonyl fluoride group (-SO₂F) is a well-known leaving group in nucleophilic substitution reactions, which facilitates the introduction of various functional groups into the molecule. This property is particularly useful in constructing complex molecular architectures required for drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The versatility of 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride as a building block has made it a staple in synthetic chemists' toolkits. For instance, its application in generating pyridine-based scaffolds has been instrumental in the design of kinase inhibitors, which are critical in cancer therapy. The ability to modify the pyridine core while maintaining biological activity has led to several promising candidates entering clinical trials.

One of the most compelling aspects of 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride is its role in fragment-based drug design. Fragment-based approaches involve identifying small, low-molecular-weight compounds that bind to target proteins with high affinity. These fragments can then be modified and linked together to produce more potent and selective inhibitors. The compound's structural motif has been incorporated into numerous fragment libraries, enabling researchers to screen for novel binding interactions. This strategy has proven particularly effective in targeting challenging protein targets such as proteases and kinases.

The influence of fluorine atoms on the electronic and steric properties of molecules is well-documented, and 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride exemplifies this phenomenon. The fluorine substituent at the 4-position enhances metabolic stability and binding affinity by increasing lipophilicity and reducing hydrogen bonding potential. These characteristics are often exploited in drug design to improve pharmacokinetic profiles. Additionally, the chloro group at the 2-position provides another point of modification, allowing for further derivatization to fine-tune biological activity.

Recent advances in computational chemistry have further highlighted the potential of 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride as a key intermediate. Molecular modeling studies have demonstrated its binding mode to various protein targets, providing insights into how structural modifications can enhance potency and selectivity. These computational tools have accelerated the drug discovery process by enabling virtual screening and rapid optimization of lead compounds.

The agrochemical sector has also benefited from the use of 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride. Pyridine sulfonyl fluorides are known for their herbicidal properties, and derivatives of this compound have been investigated as potential crop protection agents. The ability to introduce diverse functional groups allows for the creation of compounds with tailored biological activities, making them effective against a range of weeds while minimizing environmental impact.

In conclusion, 2-Chloro-4-fluoropyridine-3-sulfonyl fluoride (CAS No. 2138265-80-0) is a versatile and highly reactive compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel biologically active molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern drug discovery.

2138265-80-0 (2-Chloro-4-fluoropyridine-3-sulfonyl fluoride) 関連製品

- 2229453-94-3(1,1,1-trifluoro-3-5-(trifluoromethyl)thiophen-2-ylpropan-2-amine)

- 1361790-22-8(2-Cyano-6-(trifluoromethoxy)pyridine-3-acetonitrile)

- 42356-33-2(2-Propenoic acid, 3-cyano-, (2Z)-)

- 2034585-92-5(N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide)

- 1002933-53-0(ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate)

- 1806342-85-7(1-(5-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one)

- 1261832-43-2(5-Methoxy-2'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl)

- 1368695-96-8(2-(3,4-difluorophenyl)-2-methylpropan-1-amine)

- 2877668-89-6(4-[4-(2-bromoprop-2-en-1-yl)piperazin-1-yl]pyrimidine)

- 2228552-74-5(4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine)